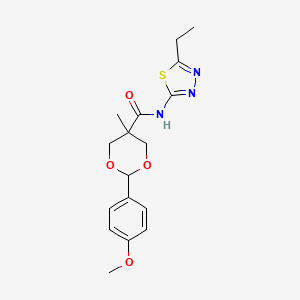![molecular formula C25H33N3O4 B11065198 2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate](/img/structure/B11065198.png)
2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate is a complex organic compound that features a unique combination of adamantyl, piperazino, and benzoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate typically involves multiple steps, starting with the preparation of the adamantyl and piperazino intermediates. One common method involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazino intermediate. This intermediate is then reacted with ethyl 2-oxoacetate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazino derivatives.
Scientific Research Applications
2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can enhance binding affinity to certain enzymes or receptors. The piperazino group can interact with biological membranes, potentially disrupting their function. The benzoylamino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1-Adamantyl)piperazin-1-yl]-2-oxoethyl N-benzoylleucinate
- 2-[4-(1-Adamantyl)piperazin-1-yl]-2-oxoethyl N-benzoyl-S-benzylcysteinate
Uniqueness
2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides enhanced stability and rigidity, while the piperazino and benzoylamino groups offer versatile reactivity and potential for biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C25H33N3O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-[4-(1-adamantyl)piperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate |
InChI |
InChI=1S/C25H33N3O4/c29-22(17-32-23(30)16-26-24(31)21-4-2-1-3-5-21)27-6-8-28(9-7-27)25-13-18-10-19(14-25)12-20(11-18)15-25/h1-5,18-20H,6-17H2,(H,26,31) |
InChI Key |
CXSHXOJHSGHVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC(=O)CNC(=O)C2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide](/img/structure/B11065118.png)

![Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(piperidin-1-ylcarbonyl)hexanoate](/img/structure/B11065122.png)
![6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11065142.png)
![1H-Pyrrole, 1-[2-(adamantan-1-yloxy)ethyl]-](/img/structure/B11065147.png)
![3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11065150.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065151.png)
![7-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11065152.png)
![1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11065169.png)
![4-({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11065172.png)
![4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11065176.png)

![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11065180.png)
![3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B11065184.png)
